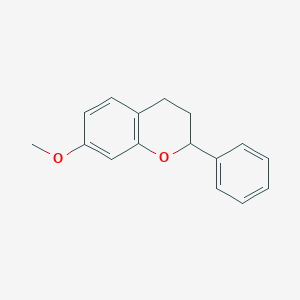

7-Methoxy-2-phenylchroman

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

7-methoxy-2-phenyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C16H16O2/c1-17-14-9-7-13-8-10-15(18-16(13)11-14)12-5-3-2-4-6-12/h2-7,9,11,15H,8,10H2,1H3 |

InChI Key |

BEHZDUTVWKWHEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC(O2)C3=CC=CC=C3)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxy 2 Phenylchroman and Analogues

Classical and Contemporary Approaches to the Chroman and Chromanone Ring Systems

The synthesis of the chroman and chromanone skeletons, the fundamental structures of a vast class of natural and synthetic compounds, has been a subject of extensive research. Methodologies have evolved from harsh, classical conditions to milder, more efficient catalytic systems.

Pechmann Condensation and Related Cyclization Reactions for Chromanones

The Pechmann condensation, discovered by Hans von Pechmann in 1883, is a cornerstone in the synthesis of coumarins, which are structurally related to chromones. wikipedia.orgsathyabama.ac.in This reaction typically involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. wikipedia.orgderpharmachemica.com The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring to achieve cyclization, and finally, dehydration to form the coumarin (B35378) ring system. wikipedia.org

While the Pechmann reaction is primarily used for coumarins, a related reaction, the Simonis chromone (B188151) cyclization, is directly applicable to the synthesis of chromones (like 7-Methoxy-2-phenylchromen-4-one, a precursor to the target chroman). In the Simonis reaction, a phenol reacts with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide. The ketone of the β-ketoester is activated to react with the phenol's hydroxyl group first, followed by cyclization involving the ester group. wikipedia.org

These classical methods, though effective, often require harsh acidic conditions and high temperatures, which can limit their applicability for substrates with sensitive functional groups. derpharmachemica.com

Reflux Methods and Catalytic Syntheses

Traditional syntheses of the chromone ring often rely on refluxing phenolic compounds with carbonyl compounds or acyl side chains in the presence of catalysts. ijrpc.com Various catalysts have been employed to facilitate the ring closure, each with its own advantages.

Commonly used catalysts in these cyclization reactions include:

Polyphosphoric acid (PPA): Effective for the cyclization of phenolic compounds that have a carboxylic acid side chain to form chromone-2-carboxylic acids. ijrpc.com

Hydriodic acid: Has been used in the synthesis of benzochromone derivatives. ijrpc.com

Acetic acid: Employed as a catalyst in chromone ring closure following ortho-directed metalation of methoxymethyl aryl ethers. ijrpc.com

Phosphorus oxychloride (POCl₃): A widely used catalyst for constructing the chromone ring by refluxing phenolic compounds with carbonyl compounds. ijrpc.com

More contemporary approaches utilize heterogeneous catalysts to offer milder reaction conditions and easier catalyst recovery. For instance, antimony chloride immobilized on neutral alumina (B75360) (SbCl₃–Al₂O₃) has been shown to be an efficient catalyst for Pechmann condensations under solvent-free microwave irradiation, leading to excellent yields in shorter reaction times. derpharmachemica.com Similarly, Ti(IV)-doped ZnO nanoparticles have been developed as a solid acid catalyst for Pechmann condensation, demonstrating high activity and recyclability. nih.gov

Targeted Synthesis of 7-Methoxy-2-phenylchroman and its Direct Precursors/Derivatives

The synthesis of specifically substituted chromans like this compound involves either the functionalization of a pre-formed chroman ring or, more commonly, the construction of the ring from appropriately substituted precursors. The synthesis of its direct precursor, 7-Methoxy-2-phenylchromen-4-one (a flavone), is a key strategic step.

One-Pot Synthetic Routes for 7-Methoxy-2-phenylchromen-4-one

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A notable one-pot, two-step route has been developed for the synthesis of functionalized flavones, including 7-Methoxy-2-phenylchromen-4-one. rsc.org This method involves the BiCl₃/RuCl₃-mediated reaction of a substituted phenol with a cinnamoyl chloride. rsc.org

The process consists of:

Intermolecular ortho-acylation: The substituted phenol is acylated at the ortho position by the cinnamoyl chloride.

Intramolecular cyclodehydrogenation: The resulting o-hydroxychalcone undergoes cyclization to form the flavone (B191248) core. rsc.org

Using this protocol, 7-Methoxy-2-phenylchromen-4-one was synthesized with a 76% yield. rsc.org This one-pot approach provides a direct and efficient pathway to this key precursor from readily available starting materials. rsc.org

Table 1: One-Pot Synthesis of Substituted Flavones

| Entry | Phenol | Cinnamoyl Chloride | Product | Yield (%) |

| 1 | Phenol | Cinnamoyl chloride | 2-Phenylchromen-4-one | 82 |

| 2 | 3-Methoxyphenol | Cinnamoyl chloride | 7-Methoxy-2-phenylchromen-4-one | 76 |

| 3 | 3,5-Dimethoxyphenol | Cinnamoyl chloride | 5,7-Dimethoxy-2-phenylchromen-4-one | 64 |

| 4 | 3-Methoxyphenol | 3,4-Dimethoxycinnamoyl chloride | 2-(3,4-Dimethoxyphenyl)-7-methoxychromen-4-one | 64 |

Data sourced from Chang, M.-Y., et al. (2021). rsc.org

Palladium-Catalyzed Cyclization and Coupling Reactions for Chromans and Chromanones

Palladium catalysis has emerged as a powerful tool for constructing complex molecular architectures, including chroman and chromanone ring systems. rsc.org These methods often proceed under mild conditions with high chemo- and stereoselectivity. rsc.org

A divergent synthesis of flavanones (like this compound-4-one) from 2′-hydroxydihydrochalcones can be achieved via Pd(II)-catalyzed oxidative cyclization. rsc.org This atom-economic process allows for the selective synthesis of either flavones or flavanones from a common precursor by modulating the oxidants and additives. rsc.org For the synthesis of this compound-4-one, the reaction of the corresponding 2′-hydroxydihydrochalcone with Pd(TFA)₂ and 5-nitro-1,10-phenanthroline (B1664666) under an oxygen atmosphere yields the desired product. rsc.org

Another innovative approach is the palladium-catalyzed Wacker-type oxidative cyclization, which has been used to prepare 2-methylchromanone derivatives. rsc.org Cascade reactions catalyzed by palladium are particularly efficient, enabling the formation of multiple C-C and C-O bonds in a single operation to rapidly assemble polycyclic scaffolds. rsc.orguchicago.edu

Table 2: Palladium-Catalyzed Synthesis of Flavanones

| Entry | Substrate | Catalyst System | Product | Yield (%) |

| 1 | 2'-Hydroxy-4'-methoxydihydrochalcone | Pd(TFA)₂, 5-nitro-1,10-phenanthroline, O₂ | This compound-4-one | 74 |

| 2 | 2'-Hydroxydihydrochalcone | Pd(TFA)₂, 5-nitro-1,10-phenanthroline, O₂ | 2-Phenylchroman-4-one | 81 |

Data sourced from Cheen, S., et al. (2021). rsc.org

Multi-Step Synthesis Strategies for Functionalized Chromans

Multi-step synthesis is the deliberate construction of a complex target molecule through a sequence of chemical reactions. vapourtec.comfiveable.me This strategy is essential when a target cannot be made in a single step and allows for the precise installation of functional groups and stereocenters. pearson.comlibretexts.org The synthesis of a functionalized chroman like this compound from simple precursors exemplifies this approach.

A general retrosynthetic strategy might involve:

Final Transformation: The target this compound can be envisioned as arising from the reduction of the corresponding chromanone (this compound-4-one) or chromone (7-Methoxy-2-phenylchromen-4-one).

Chromanone/Chromone Synthesis: The chromanone or chromone precursor can be synthesized using the methods described previously, such as one-pot cyclizations or palladium-catalyzed reactions from a substituted phenol (e.g., 3-methoxyphenol) and a suitable three-carbon synthon (e.g., cinnamoyl chloride or a dihydrochalcone). rsc.orgrsc.org

Precursor Assembly: The starting materials, such as the substituted phenol and cinnamoyl chloride, are either commercially available or can be prepared via standard organic transformations. libretexts.org

This stepwise approach allows for the systematic buildup of molecular complexity, with purification of intermediates at each stage ensuring the final product's purity. fiveable.me The choice of specific reactions and the sequence in which they are performed are critical for an efficient and high-yielding synthesis. youtube.com

Stereoselective Synthesis of Chiral this compound and Related Chromans

The creation of specific stereoisomers is paramount in modern drug discovery and materials science. For chroman synthesis, this is achieved through various catalytic methods that precisely control the three-dimensional arrangement of atoms.

Organocatalytic Domino Reactions for Enantio- and Diastereoselective Chroman Synthesis

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool for asymmetric synthesis. nih.govrsc.org Domino reactions, or cascade reactions, are particularly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. nih.gov

The synthesis of chiral chromans can be achieved through an organocatalytic domino oxa-Michael/addition reaction. nih.gov For instance, the reaction between an ortho-hydroxyphenyl-substituted para-quinone methide and an isatin-derived enoate, catalyzed by a bifunctional thiourea (B124793) organocatalyst, can produce complex chromans bearing spiro-connected oxindole (B195798) scaffolds. nih.gov This process generates three adjacent stereocenters with high diastereoselectivity (up to >20:1 d.r.) and excellent enantioselectivity (up to >99% ee). nih.gov Cinchona-alkaloid-based bifunctional organocatalysts are also effective in facilitating the intramolecular oxy-Michael addition of phenol derivatives that contain an α,β-unsaturated ketone or thioester, yielding various optically active 2-substituted chromans in high yields. core.ac.uk

The general mechanism involves the activation of the substrates by the catalyst through hydrogen bonding, which orchestrates the stereochemical outcome of the cyclization. core.ac.uk

Table 1: Organocatalytic Synthesis of Chiral Chroman Analogues

| Entry | Reactant A | Reactant B | Catalyst (mol%) | Conditions | Yield (%) | d.r. | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | o-hydroxyphenyl p-quinone methide | Isatin-derived enoate | Bifunctional Thiourea (5) | Toluene, rt, 24h | 98 | >20:1 | >99 |

| 2 | 2-((E)-3-oxobut-1-en-1-yl)phenol | - | Quinidine-derived Urea (10) | THF, 0°C, 12h | 95 | - | 92 |

| 3 | 4-methoxy-2-((E)-3-phenylallylidene)phenol | Propanal | Diarylprolinol Silyl Ether (20) | CHCl₃, 4°C, 48h | 85 | 95:5 | 98 |

Asymmetric Catalysis in Chroman Ring Formation (e.g., Nickel-Catalyzed Reductive Cyclization)

Transition metal catalysis offers a complementary approach for constructing chiral chromans. Nickel-catalyzed reactions, in particular, have been developed for the asymmetric reductive cyclization of various precursors. chemrxiv.orgnih.gov This strategy is effective for synthesizing chiral heterocycles that possess quaternary stereocenters. nih.gov

One such method involves the intramolecular reductive cyclization of aryl-chained alkynones. chemrxiv.org Using a catalyst system generated in situ from Ni(cod)₂ and a P-chiral monophosphine ligand, such as (R)-AntPhos, these substrates can be converted into chiral 3-hydroxyl chroman derivatives. chemrxiv.org The reaction proceeds with a reductant like triethylsilane (Et₃SiH) under mild conditions, affording products in high yields (up to 97%) and with excellent enantioselectivities (>99:1 er). chemrxiv.org The choice of ligand is critical for controlling the stereoselectivity of the cyclization process. chemrxiv.orgnih.gov

Table 2: Nickel-Catalyzed Asymmetric Reductive Cyclization

| Entry | Substrate | Catalyst System | Reductant | Conditions | Yield (%) | er |

|---|---|---|---|---|---|---|

| 1 | 1-(2-(prop-2-yn-1-yloxy)phenyl)ethan-1-one | Ni(cod)₂ (7.5 mol%), (R)-AntPhos (7.5 mol%) | Et₃SiH | THF/dioxane, -5°C, 48h | 95 | 95.5:4.5 |

| 2 | 1-(2-((4-phenylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one | Ni(cod)₂ (5 mol%), (S)-BINAP (5.5 mol%) | Et₃SiH | Dioxane, rt, 24h | 88 | 92:8 |

| 3 | N-(2-chlorophenyl)-N-(prop-2-en-1-yl)acrylamide | NiBr₂·diglyme (10 mol%), (R,R)-iPr-PyBox (12 mol%) | Mn powder | DMF, 25°C, 12h | 91 | 97:3 |

Stereocontrolled Construction via Palladium-Catalyzed Cyclization

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the formation of C-C and C-O bonds. rsc.org The palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol allyl carbonates is a highly efficient method for accessing chiral chromans. acs.orgacs.org This intramolecular reaction involves the formation of a π-allyl palladium intermediate, which is then attacked by the phenol nucleophile to form the chroman ring. acs.org The stereochemical outcome is dictated by the chiral ligand coordinated to the palladium center.

This strategy has proven effective, yielding chiral chromans with enantiomeric excesses up to 98%. acs.orgacs.org The reaction conditions, including the choice of ligand, solvent, and base, can be fine-tuned to optimize both yield and enantioselectivity. acs.org This methodology has been successfully applied to the enantioselective synthesis of complex molecules, including the core structure of vitamin E. acs.org

Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation for Chroman Synthesis

| Entry | Substrate | Catalyst System | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (E)-allyl (2-allyl-4-methoxyphenyl) carbonate | [Pd₂(dba)₃]·CHCl₃ (2.5 mol%), (R,R)-Trost Ligand (7.5 mol%) | THF, rt | 96 | 84 |

| 2 | methyl (2-(2-((methoxycarbonyl)oxy)phenoxy)phenyl)acetate | Pd(OAc)₂ (5 mol%), (S)-Phos (6 mol%) | Toluene, 60°C | 89 | 95 |

| 3 | prop-2-yn-1-yl (2-((methoxycarbonyl)methyl)phenyl) carbonate | Pd₂(dba)₃ (2.5 mol%), (R)-BINAP (6 mol%) | Dioxane, 80°C | 92 | 97 |

Chemical Modifications and Derivatization Strategies of the this compound Scaffold

Once the core chroman structure is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can alter the molecule's physical, chemical, and biological properties.

Nucleophilic Substitution Reactions and Functional Group Transformations

The functional groups present on the this compound scaffold provide handles for further chemical manipulation. A common transformation is the demethylation of the 7-methoxy group to reveal a nucleophilic hydroxyl group. This can be achieved using reagents like boron tribromide (BBr₃) or other ether-cleaving agents. The resulting phenol can then participate in a variety of nucleophilic substitution reactions, such as O-alkylation or O-acylation, to introduce new functional groups.

For example, reaction of the 7-hydroxy derivative with an alkyl halide in the presence of a base (e.g., K₂CO₃) yields the corresponding ether. Similarly, acylation with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) affords the ester derivative. These transformations allow for the systematic modification of the scaffold's properties.

Condensation Reactions for Scaffold Expansion

Condensation reactions can be employed to expand the this compound scaffold, leading to more complex, polycyclic structures. After demethylation to the 7-hydroxy-2-phenylchroman, this derivative can undergo reactions such as the Pechmann condensation. By reacting the phenolic chroman with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions (e.g., H₂SO₄ or an acidic resin), a new pyrone ring can be fused to the chroman core, resulting in a benzopyran-fused coumarin structure.

Alternatively, functional groups can be introduced onto the 2-phenyl ring via electrophilic aromatic substitution (e.g., nitration followed by reduction to an amine). This amino group can then serve as a handle for condensation with dicarbonyl compounds to build new heterocyclic rings, significantly increasing the structural complexity and providing access to novel chemical space.

Introduction of Diverse Chemical Moieties onto the Chroman Core

The chroman framework is recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The versatility of the chroman core allows for the introduction of diverse chemical moieties at various positions, enabling the fine-tuning of its pharmacological properties. Synthetic strategies have been developed to functionalize both the heterocyclic pyran ring and the fused benzene (B151609) ring, leading to a vast library of analogues.

Key approaches for derivatization include palladium-catalyzed cross-coupling reactions, cascade radical cyclizations, and the functionalization of pre-existing chroman skeletons. These methodologies facilitate the installation of a wide range of substituents, including alkyl, aryl, acyl, ester, and heterocyclic groups, onto the core structure.

Functionalization at the C2 and C3 Positions

The C2 and C3 positions on the pyran ring of the chroman scaffold are common targets for introducing chemical diversity. Palladium-catalyzed reactions and radical cyclizations are particularly effective for these modifications.

Palladium-catalyzed carboetherification reactions, for instance, provide a method for constructing 2-substituted and 2,2-disubstituted chromans. nih.gov This reaction creates both a C-O and a C-C bond in a single cascade. Another powerful palladium-catalyzed method involves the aminocarbonylation of 3-iodochromone, which can yield either chromone-3-carboxamides or 3-substituted chroman-2,4-diones, depending on the amine nucleophile and reaction conditions used. nih.gov

Radical cascade reactions have also emerged as a robust strategy for synthesizing 3-substituted chroman-4-ones. researchgate.net These reactions are often initiated by the generation of various radicals (e.g., alkyl, acyl, carbamoyl) which then undergo a cascade cyclization with 2-(allyloxy)arylaldehydes. researchgate.netnih.gov This approach allows for the efficient incorporation of diverse functional groups at the C3-position under relatively mild, often metal-free, conditions. nih.gov

| Starting Material/Precursor | Reagents and Conditions | Moiety Introduced | Position | Yield (%) | Ref |

| 2-(Allyloxy)arylaldehyde | Oxamic Acids, K₂S₂O₈, DMSO, 80 °C | Carbamoyl | C3 | N/A | researchgate.net |

| 3-Iodochromone | N,O-dimethylhydroxylamine, Pd(OAc)₂, PPh₃, Et₃N, CO (1 atm), 50 °C | Carboxamide | C3 | N/A | nih.gov |

| 2-(Allyloxy)arylaldehyde | Oxalates, (NH₄)₂S₂O₈ | Ester | C3 | N/A | nih.gov |

| 2-(but-3-en-1-yl)phenol | Aryl/Alkenyl Halides, Pd-catalyst | Aryl/Alkenyl | C2 | Good | nih.gov |

Functionalization of the Benzene Ring

Modifications to the fused benzene ring (positions C5 through C8) are crucial for modulating the electronic and lipophilic properties of the chroman molecule. Standard aromatic substitution reactions, as well as modern cross-coupling techniques, are employed to introduce substituents.

For chroman-4-ones derived from substituted 2'-hydroxyacetophenones, moieties can be incorporated at the 6- and 8-positions. acs.org Research has shown that larger, electron-withdrawing groups in these positions can be favorable for certain biological activities. acs.org

Furthermore, hydroxyl groups on the benzene ring, such as at the C7 position, serve as versatile handles for introducing a wide range of functionalities. For example, the hydroxyl group can be etherified with various halohydrocarbons, and the resulting intermediates can undergo further nucleophilic substitution to attach complex side chains, including those containing piperazine (B1678402) moieties. nih.gov The synthesis of ester derivatives via condensation with substituted acyl chlorides is another common strategy. sysrevpharm.org

| Starting Material | Reagents and Conditions | Moiety Introduced | Position | Yield (%) | Ref |

| 2'-hydroxyacetophenones | Appropriate Aldehyde, DIPA, EtOH, Microwave (160–170 °C) | Alkyl, Electron-withdrawing groups | C6, C8 | 17-88 | acs.org |

| 7-hydroxy-2-phenyl-4H-chromen-4-one | Substituted Acyl Chloride | Substituted Ester | C7 | N/A | sysrevpharm.org |

| 3-hydroxy-5,7-dimethoxy-4H-chromen-4-one derivative | 2-(2-bromoethoxy)ethanol, KI, KOH, MeCN, 60 °C | 2-(2-hydroxyethoxy)ethoxy | C3-OH | N/A | nih.gov |

Complex Modifications and Spirocyclization

Advanced synthetic methods allow for the construction of highly complex chroman derivatives, including spirocyclic systems. These intricate structures are of significant interest as they can explore a broader chemical space. The cyclization of para-quinone methides (p-QMs) with various nucleophiles has proven to be an effective strategy for forging the chroman structure while simultaneously incorporating spiro-connected scaffolds, such as oxindoles or isochromenes. rsc.org For example, a catalyst-free cycloaddition of p-QMs with 2-arylideneindane-1,3-diones can establish a series of chromans featuring a spiro indane-1,3-dione moiety. rsc.org

These diverse synthetic methodologies underscore the chemical tractability of the chroman core, enabling the systematic exploration of structure-activity relationships and the development of novel analogues with tailored properties.

Structure Activity Relationship Sar Studies of 7 Methoxy 2 Phenylchroman Derivatives

Impact of the 7-Methoxy Group on Biological Interactions and Efficacy

The methoxy (B1213986) group (-OCH₃) at the C-7 position of the chroman ring is a key structural feature that significantly influences the biological profile of 7-Methoxy-2-phenylchroman derivatives. Its presence and electronic properties can modulate the molecule's interaction with biological targets, thereby affecting its efficacy in various therapeutic areas.

Research has demonstrated that the 7-methoxy group plays a vital role in the anti-inflammatory, antioxidant, and neuroprotective activities of flavonoids. mdpi.com Specifically, this group is considered a potent feature for blocking the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. rjptonline.org For instance, the compound 7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromene has been noted for its activity against TNF-α production. rjptonline.org This suggests that the electron-donating nature of the methoxy group at this position can enhance the molecule's ability to interfere with inflammatory pathways.

In the context of neurodegenerative diseases, the presence of a methoxy or hydroxy group at the C-7 position is considered critical for neuroprotective and antioxidant effects. mdpi.com Furthermore, studies on 3-phenylcoumarin derivatives as Monoamine Oxidase B (MAO-B) inhibitors have shown that a methoxy group at the R7 position contributes to strong inhibitory activity. nih.gov The antioxidant capacity, which is beneficial in preventing cardiovascular defects and cancer, has also been linked to this structural element, as seen in compounds like 7-Methoxy-3-(4-methoxyphenyl)-chroman-4-one. nih.gov Additionally, specific derivatives such as (2S)-7-methoxy-6-(2-hydroxy-3-methyl but-3-en-1-yl)-2-(4-hydroxyphenyl)chroman-4-one have exhibited promising antidiabetic effects, highlighting the versatility of the 7-methoxy scaffold. nih.gov

| Biological Activity | Impact of 7-Methoxy Group | Example Compound | Reference |

|---|---|---|---|

| Anti-inflammatory | Potent blocker of TNF-α production | 7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromene | rjptonline.org |

| Neuroprotection | Plays a vital role in neuroprotective and antioxidant activity | General Flavonoids | mdpi.com |

| MAO-B Inhibition | Contributes to strong inhibitory activity | 3-phenylcoumarin derivatives | nih.gov |

| Antioxidant | Associated with high antioxidant capacity | 7-Methoxy-3-(4-methoxyphenyl)-chroman-4-one | nih.gov |

| Antidiabetic | Feature of compounds with good antidiabetic effect | (2S)-7-methoxy-6-(2-hydroxy-3-methyl but-3-en-1-yl)-2-(4-hydroxyphenyl)chroman-4-one | nih.gov |

Role of the 2-Phenyl Group and its Substitutions in Modulating Activity

The phenyl group at the C-2 position of the chroman structure is a significant determinant of biological activity. Its size, orientation, and the presence of substituents can dramatically alter the compound's interaction with target proteins. SAR studies have shown that modifications to this phenyl ring can fine-tune the potency and selectivity of the derivatives.

In studies of chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors, the nature of the substituent at the C-2 position was found to be critical. The introduction of a phenyl group, as in flavones, led to a decrease in inhibitory activity compared to derivatives with an n-pentyl group at the same position. nih.gov This suggests that bulky groups directly attached to the C-2 position may diminish the inhibitory effect against SIRT2. nih.govacs.org However, introducing a spacer between the chroman scaffold and the aromatic ring can be beneficial; a phenethyl-substituted derivative demonstrated significant inhibition, indicating that the distance and flexibility of the aromatic moiety are important. nih.govacs.org

Conversely, for anti-inflammatory activity, specific substitutions on the 2-phenyl ring can be highly advantageous. For example, a 3,4,5-trimethoxy phenyl group at the C-2 position has been shown to be a potent feature for blocking TNF-α production. rjptonline.org This highlights that the electronic properties conferred by multiple methoxy groups on the phenyl ring can enhance biological efficacy. The substitution pattern on the 2-phenyl ring is also a key area of investigation for developing antibacterial agents. researchgate.net

| Target/Activity | Modification at C-2 Position | Observed Effect | Reference |

|---|---|---|---|

| SIRT2 Inhibition | Phenyl group (vs. n-pentyl group) | Decreased inhibitory activity | nih.gov |

| SIRT2 Inhibition | Phenethyl group (spacer + phenyl) | Restored inhibitory activity (81% inhibition) | nih.govacs.org |

| SIRT2 Inhibition | Bulky groups directly connected to C-2 | Diminished inhibitory effect | nih.govacs.org |

| Anti-inflammatory (TNF-α) | 3,4,5-trimethoxy phenyl group | Potent blocking activity | rjptonline.org |

Stereochemical Influence on Biological Activities of Chiral Chromans

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in determining the biological activity of chiral compounds. nih.govlongdom.org The C-2 position of the 2-phenylchroman core is a chiral center, meaning it can exist in two non-superimposable mirror-image forms, known as enantiomers (R and S isomers). These enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. ankara.edu.trbiomedgrid.com

The differential activity of enantiomers arises from their distinct interactions with biological targets. longdom.org One enantiomer may bind with high affinity and elicit a desired therapeutic response, while the other may be less active, inactive, or even cause adverse effects. ankara.edu.tr This stereospecificity is a critical consideration in drug design and development. For many classes of compounds, stereochemistry is the primary driver for potency and pharmacokinetic properties. nih.gov

In the context of chroman derivatives, the specific stereoconfiguration at the C-2 carbon dictates the spatial orientation of the 2-phenyl group, which in turn affects how the molecule fits into a binding site. mdpi.com The importance of this is evident in naturally occurring and synthetic chromans where a specific enantiomer is often responsible for the observed biological effect. For example, the antidiabetic activity of certain chroman-4-one derivatives has been attributed to the (2S) configuration. nih.gov The investigation of stereochemically pure isomers is therefore essential to fully understand the SAR and to develop more potent and selective therapeutic agents. nih.gov The uptake of chiral drugs can also be stereospecific, as transport systems may preferentially recognize one isomer over the other. nih.gov

Positional Effects of Other Substituents on the Chroman Ring System

While the substituents at the C-7 and C-2 positions are critical, modifications at other positions on the chroman ring system also have a profound impact on biological activity. SAR studies on various chroman and chroman-4-one derivatives have revealed that the presence, nature, and location of substituents on the aromatic A-ring (positions C-5, C-6, and C-8) are crucial for modulating efficacy.

Studies on SIRT2 inhibitors demonstrated that substituents on the aromatic ring are essential for activity, as an unsubstituted 2-pentylchroman-4-one derivative was completely inactive. nih.govacs.org Further investigation revealed a hierarchy of importance for substituent positions, with the C-6 position being more critical for activity than the C-8 position. nih.govacs.org The nature of these substituents also plays a key role. Generally, larger substituents at the C-6 and C-8 positions were found to be necessary for significant inhibition. nih.govacs.org Moreover, electron-withdrawing groups in these positions tend to enhance activity, suggesting that both steric and electronic properties are important for strong inhibition. nih.gov

Conversely, substitution at the C-7 position with a fluorine atom resulted in only weak inhibitory activity in the same study. nih.govacs.org This indicates that the positional context is highly specific, and a group that is beneficial at one position may not be at another. In other classes of chroman derivatives, such as amidochromans, the presence of substituents on the phenyl ring was also found to have a significant effect on their anti-inflammatory activities. aau.dk

| Position(s) | Substituent Type/Property | Effect on SIRT2 Inhibition | Reference |

|---|---|---|---|

| Aromatic Ring | Unsubstituted | Loss of all inhibitory activity | acs.org |

| C-6 vs. C-8 | General substitution | C-6 substituent is more important for activity than C-8 | nih.govacs.org |

| C-6 and C-8 | Larger size | Necessary for significant inhibition | nih.govacs.org |

| C-6 and C-8 | Electron-withdrawing properties | Can further improve inhibitory activity | nih.govacs.org |

| C-7 | Fluorine | Weak inhibitory activity (18%) | nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Chroman Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com By representing molecules with numerical values known as molecular descriptors, QSAR models can mathematically define the relationship between structure and activity, enabling the prediction of the efficacy of new, unsynthesized compounds. mdpi.com This methodology has been applied to various chroman and chromone (B188151) derivatives to guide the design of more potent agents.

Both 2D- and 3D-QSAR studies have been conducted. 2D-QSAR models use descriptors derived from the 2D representation of the molecule, while 3D-QSAR methods also consider the 3D spatial arrangement of atoms. For example, a 2D-QSAR analysis was performed on a series of 3-iodochromone derivatives to model their fungicidal activity. frontiersin.org This study generated several predictive models, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), and identified key descriptors like DeltaEpsilonC and ZCompDipole that influence fungicidal activity. frontiersin.org

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the steric, electrostatic, and hydrophobic fields around the molecules. A 3D-QSAR investigation of synthetic chromone derivatives as antioxidants was performed using Molecular Field Analysis (MFA), resulting in a statistically significant and predictive model. nih.govnih.gov Another study on 8-substituted chromen-4-one derivatives as agonists for the GPR35 receptor developed CoMFA, CoMSIA, and Topomer CoMFA models. researchgate.net The contour maps generated from these models indicated that steric, electrostatic, and hydrophobic substituents play a significant role in agonist activity, providing a roadmap for designing novel agonists. researchgate.net

| Chroman/Chromone Derivative Class | Biological Activity | QSAR Method(s) Used | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| 3-Iodochromones | Fungicidal | 2D-QSAR (MLR, PCR, PLS) | Identified major descriptors influencing activity (e.g., DeltaEpsilonC, ZCompDipole). | frontiersin.org |

| Synthetic Chromones | Antioxidant | 3D-QSAR (MFA) | Generated a highly predictive model based on steric and electrostatic influences. | nih.govnih.gov |

| 8-substituted chromen-4-ones | GPR35 Agonist | 3D-QSAR (CoMFA, CoMSIA, Topomer CoMFA) | Steric, electrostatic, and hydrophobic substituents play a significant role in activity. | researchgate.net |

Computational and Theoretical Studies on 7 Methoxy 2 Phenylchroman and Analogues

Molecular Docking Investigations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active sites of proteins and other biological macromolecules.

Molecular docking studies have been instrumental in predicting the interactions of 7-Methoxy-2-phenylchroman analogues, such as methoxylated flavones and other flavonoids, with various enzymes and receptors. These simulations provide detailed information about the binding affinity, orientation of the ligand in the active site, and the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, molecular docking of 3-methoxy flavone (B191248) derivatives has been used to investigate their binding interactions with the estrogen receptor α (ER-α) and the epidermal growth factor receptor (EGFR), both of which are significant targets in breast cancer research. nih.gov These studies help in understanding how methoxy (B1213986) substitutions on the chroman scaffold can influence binding affinity and selectivity. nih.gov Similarly, a docking study on 5-hydroxy-2-(4'-hydroxy)-7-methoxy-flavonone, a compound with a similar methoxy-substituted chroman core, identified its potential to interact with and block the Aryl Hydrocarbon Receptor (AhR), a protein implicated in cancer. mdpi.com The study highlighted specific amino acid residues, such as Arg78 and Lys79, that form atomic contacts with the ligand. mdpi.com

In another study, a related benzofuran (B130515) derivative, 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde, was docked against various cancer-related protein biomarkers. The analysis revealed that this compound was most active against Aurora A kinase and Dictyostelium myosin, suggesting its potential as an anticancer agent. derpharmachemica.com

The binding energies and interactions of these analogous compounds with their respective protein targets, as determined by molecular docking, are summarized in the table below.

| Compound/Analogue | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| 3-methoxy flavone derivative (Cii) | Estrogen Receptor α (ER-α) | -10.14 | Not specified |

| 5-hydroxy-2-(4'-hydroxy)-7-methoxy-flavonone | Aryl Hydrocarbon Receptor (AHR) | Not specified | Arg78, Lys79 |

| Isoquercetin (a flavonoid) | SARS-CoV-2 Main Protease (6LU7) | -6.74 | Not specified |

This table presents a selection of data from molecular docking studies on analogues of this compound.

Molecular docking simulations are not only used for prediction but also play a crucial role in validating and explaining experimental biological data. nih.gov When a compound exhibits significant activity in a biological assay, docking can provide a plausible molecular mechanism for this activity by demonstrating a favorable binding mode to the putative target. mdpi.com

The process of validation often involves re-docking a known inhibitor (co-crystallized ligand) into the active site of the protein to see if the docking program can accurately reproduce the experimentally observed binding pose. nih.govnih.gov If the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is low (typically under 2.0 Å), the docking protocol is considered validated. nih.gov This validated protocol can then be used with confidence to predict the binding modes of novel compounds like this compound and its analogues.

Furthermore, docking results can be correlated with experimental data, such as IC50 values from enzyme inhibition assays. A strong correlation between predicted binding affinities and experimentally determined inhibitory activities can provide compelling evidence for the proposed binding mode and mechanism of action. mdpi.com This integrated approach of experimental testing and computational validation strengthens the rationale for further development of a compound. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.com DFT calculations are valuable for understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity. researchgate.net

For compounds related to this compound, DFT calculations have been employed to study their vibrational spectra (IR and Raman), which can be compared with experimental data for structural confirmation. scispace.comresearchgate.net These calculations also provide insights into the molecular electrostatic potential (MEP), which helps in identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. These parameters are crucial for understanding the reaction mechanisms in which the chroman scaffold might participate.

Theoretical reactivity indices, derived from conceptual DFT, such as electrophilicity and nucleophilicity, can be calculated to provide a semiquantitative understanding of organic reactivity. mdpi.com For example, a study on a related quinazoline (B50416) derivative used DFT calculations at the B3LYP/6-31G* level of theory to determine its optimized geometry and vibrational frequencies. scispace.comresearchgate.net

| DFT-Calculated Parameter | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for intermolecular interactions. |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural elucidation. |

| First Hyperpolarizability | Indicates the nonlinear optical (NLO) properties of the molecule. |

This table outlines key parameters obtained from DFT calculations and their significance in understanding the properties of molecules like this compound.

In Silico Predictive ADMET (Absorption, Distribution, Metabolism, Excretion) Studies

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. pharmaron.com These predictive models use the molecular structure of a compound to estimate various ADMET parameters, helping to identify potential liabilities before significant resources are invested in synthesis and experimental testing. pharmaron.comnih.gov

For this compound and its analogues, in silico tools can predict a range of properties. Absorption is often evaluated by predicting parameters like Caco-2 cell permeability and human intestinal absorption (HIA). Distribution is assessed by predicting plasma protein binding and blood-brain barrier penetration. Metabolism is a key consideration, and in silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. researchgate.net Excretion pathways and potential for toxicity are also evaluated.

For example, ADMET prediction studies on various heterocyclic compounds have shown that it is possible to estimate properties like oral bioavailability based on Lipinski's rule of five. researchgate.netnih.gov These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on flavonoid derivatives, which are structurally related to this compound, often involve the prediction of their metabolic stability, which can be significantly influenced by the presence and position of methoxy groups. nih.gov

| ADMET Parameter | Predicted Property | Importance in Drug Development |

| Absorption | Oral Bioavailability, Caco-2 Permeability | Determines how well the drug is absorbed into the bloodstream after oral administration. |

| Distribution | Plasma Protein Binding, Blood-Brain Barrier Penetration | Affects the amount of free drug available to reach the target site. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Induction | Predicts drug-drug interactions and the metabolic stability of the compound. |

| Excretion | Total Clearance | Indicates how quickly the drug is removed from the body. |

| Toxicity | hERG Inhibition, Ames Mutagenicity | Flags potential for cardiotoxicity and genotoxicity early in the discovery process. |

This table summarizes important ADMET parameters that can be predicted in silico for compounds like this compound.

Conformational Analysis and Molecular Dynamics Simulations of Chroman Scaffolds

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule by simulating its atomic motions over time. nih.gov

For flexible molecules like this compound, which contains a non-planar chroman ring, MD simulations can reveal the dynamic behavior of the scaffold and how it might adapt its conformation upon binding to a biological target. researchgate.net These simulations can provide insights into the stability of ligand-protein complexes predicted by molecular docking and can help to refine the understanding of binding interactions. researchgate.net

MD-based conformational analysis has been successfully applied to various cyclic systems to understand ring inversion barriers and the distribution of different conformations, such as chair and boat forms for six-membered rings. nih.gov By simulating the system at different temperatures, it is possible to observe and quantify these conformational interconversions. nih.gov While specific MD studies on this compound are not widely reported, the principles derived from studies on other cyclic and heterocyclic systems are directly applicable. frontiersin.org These computational methods are essential for a comprehensive understanding of the structure-activity relationship of the chroman scaffold.

7 Methoxy 2 Phenylchroman As a Chemical Probe and Lead Scaffold in Medicinal Chemistry Research

Role of the Chroman Scaffold in the Design of Novel Bioactive Compounds

The chroman ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its widespread presence in natural products and its proven utility as a pharmacophore. core.ac.uknih.gov Recognized as a "privileged structure," the chroman scaffold serves as a versatile template for the design and synthesis of novel bioactive compounds with a broad spectrum of pharmacological activities. nih.govacs.org This structural motif is a core component of various naturally occurring and synthetic molecules that exhibit anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. core.ac.uknih.gov

The structural foundation of chroman consists of a dihydropyran ring fused to a benzene (B151609) ring. nih.gov This arrangement provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. The versatility of the chroman scaffold lies in the ability to introduce a diverse array of substituents on both the aromatic and heterocyclic rings, which can significantly influence the compound's interaction with biological targets. acs.org For instance, substitutions at the C-2, C-3, C-6, and C-7 positions of the chroman-4-one core have been shown to be critical for modulating activities such as antidiabetic and antioxidant effects. nih.gov

The 2-phenylchroman substructure, a key feature of 7-Methoxy-2-phenylchroman, is characteristic of flavonoids, a large class of polyphenolic compounds of plant origin known for their extensive pharmacological properties. core.ac.uk The presence of the phenyl group at the C-2 position is a crucial determinant of the biological activity of many flavonoids. Furthermore, the methoxy (B1213986) group at the C-7 position, as seen in this compound, is a common feature in natural bioactive compounds and can enhance metabolic stability and membrane permeability, thereby improving the pharmacokinetic profile of a molecule.

The chroman scaffold's importance is underscored by its role as a building block in the synthesis of more complex bioactive molecules, including homoisoflavonoids. mdpi.com The inherent reactivity of the chroman system allows for its use as a versatile intermediate in the generation of diverse chemical libraries for drug discovery. mdpi.comnih.gov The continued exploration of the chroman scaffold in medicinal chemistry highlights its enduring potential for the development of new therapeutic agents. acs.orgnih.gov

Identification and Optimization of Lead Compounds from Chroman Derivatives

The process of identifying and optimizing lead compounds from chroman derivatives is a cornerstone of drug discovery programs targeting a multitude of diseases. nih.gov A lead compound is a chemical entity that has shown promising biological activity and serves as the starting point for further chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. The chroman scaffold has proven to be a fruitful source for the discovery of such lead compounds. nih.gov

The initial identification of lead compounds often involves the screening of libraries of chroman derivatives against specific biological targets. Structure-activity relationship (SAR) studies are then crucial for the optimization of these initial hits. nih.gov These studies systematically modify the structure of the lead compound and evaluate the effect of these changes on its biological activity. For example, in the development of chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a target for neurodegenerative diseases, SAR studies revealed that an alkyl chain at the 2-position and electron-withdrawing groups at the 6- and 8-positions were critical for high potency. acs.orgnih.gov

The optimization process for chroman-based leads often focuses on several key structural features:

Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring of the chroman scaffold can dramatically influence biological activity. For instance, the presence of a methoxy group at the meta position of the B-ring in homoisoflavonoids derived from chroman-4-ones was found to enhance their antimicrobial activity. mdpi.com

The Carbonyl Group: In chroman-4-ones, the carbonyl group at the C-4 position is often essential for activity, and its modification or removal can lead to a significant loss of potency. acs.org

A key aspect of lead optimization is to enhance the "drug-likeness" of the compound, which includes improving its absorption, distribution, metabolism, and excretion (ADME) properties. This can involve modifying the lead structure to increase its solubility, metabolic stability, and cell permeability while minimizing potential toxicity. For example, the introduction of a gem-dimethyl group in the chroman-4-ol scaffold was explored to develop inhibitors of butyrylcholinesterase for Alzheimer's disease, with the resulting compounds showing good inhibition and favorable predicted pharmacological properties. nih.gov

The following table summarizes key findings from SAR studies on chroman derivatives:

| Scaffold | Target/Activity | Key SAR Findings |

| Chroman-4-one | Sirtuin 2 (SIRT2) Inhibition | An alkyl chain at the 2-position and electron-withdrawing groups at the 6- and 8-positions are crucial for high potency. The carbonyl group is essential for activity. acs.orgnih.gov |

| Homoisoflavonoids | Antimicrobial Activity | The presence of methoxy substituents at the meta position of the B-ring enhances bioactivity. mdpi.com |

| gem-Dimethylchroman-4-ol | Butyrylcholinesterase (BuChE) Inhibition | The gem-dimethyl group contributes to good inhibition. nih.gov |

| 3-Benzylidene-4-chromanone | Antibacterial Activity | The benzylidene group at the C-3 position confers significant antibacterial activity. nih.gov |

Development of Chemical Probes for Biological Target Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a cellular or organismal context. mskcc.orgpageplace.de The development of such probes is a critical aspect of chemical biology and drug discovery. The chroman scaffold, due to its inherent biological activity and tunable chemical properties, serves as an excellent starting point for the design of chemical probes. nih.gov

The design of a chemical probe based on the chroman scaffold typically involves modifying a known bioactive chroman derivative to incorporate a reporter group, such as a fluorescent tag or a biotin (B1667282) label, or a reactive group for covalent labeling. mskcc.org These modifications allow for the visualization, isolation, and identification of the biological targets of the chroman compound.

Fluorescent probes based on the chromene and chroman framework have been developed for the detection and imaging of various biologically relevant analytes, including thiols, amino acids, and hydrogen sulfide (B99878). nih.govaip.orgaip.org For instance, a fluorescent probe based on a 6-azide-chroman dye was designed for the sensitive detection of hydrogen sulfide in living cells. nih.gov The underlying principle of these probes often involves a chemical reaction between the analyte and the chroman-based probe that leads to a change in its fluorescent properties. aip.org

The "thiol-chromene" click reaction is a notable example of how the chromene scaffold can be utilized to create highly selective probes for thiols. aip.org This reaction involves the nucleophilic attack of a thiol on the α,β-unsaturated ketone of the chromene, leading to the opening of the tetrahydropyran (B127337) ring and a significant change in the fluorescence spectrum. aip.org

The development of chemical probes from chroman derivatives can provide invaluable insights into their mechanism of action and help to identify novel drug targets. By understanding which proteins a bioactive chroman compound interacts with, researchers can gain a deeper understanding of the biological pathways involved in a particular disease and design more effective therapeutic agents. The use of chemical probes can accelerate the drug discovery process by providing a direct link between a compound's chemical structure and its biological function. rsc.org

Design and Synthesis of Compound Libraries for High-Throughput Screening

High-throughput screening (HTS) is a powerful drug discovery strategy that involves the rapid screening of large collections of chemical compounds, known as compound libraries, to identify "hits" with activity against a specific biological target. nih.gov The design and synthesis of diverse and high-quality compound libraries are therefore essential for the success of HTS campaigns. The chroman scaffold is an attractive core structure for the construction of such libraries due to its synthetic tractability and its presence in a wide range of bioactive molecules. nih.govnih.gov

The design of a chroman-based compound library typically begins with the selection of a central chroman core, which can be systematically decorated with a variety of substituents at different positions. This approach, known as diversity-oriented synthesis, aims to generate a collection of compounds that cover a broad range of chemical space, thereby increasing the probability of finding a hit for a given target.

Several synthetic strategies have been developed for the efficient construction of chroman-based libraries. For example, multi-component reactions, where three or more reactants are combined in a single step to form a complex product, are particularly well-suited for the rapid generation of diverse chroman derivatives. The synthesis of chroman-4-one derivatives can be achieved through methods such as the base-mediated aldol (B89426) condensation of 2'-hydroxyacetophenones with aldehydes, which can be performed efficiently using microwave irradiation. acs.org

The following table provides examples of synthetic approaches used to generate libraries of chroman derivatives for biological screening:

| Synthetic Method | Chroman Derivative | Application |

| Base-catalyzed condensation | Homoisoflavonoids | Antimicrobial screening mdpi.com |

| Multi-component reaction | Chromenopyridines | Antimicrobial screening nih.gov |

| Microwave-assisted aldol condensation | Substituted chroman-4-ones | SIRT2 inhibitor screening acs.org |

| Reductive amination | gem-Dimethylchroman-4-amines | BuChE inhibitor screening nih.gov |

Once synthesized, these compound libraries can be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel lead compounds for drug development. The hits identified from these screens can then be further optimized through medicinal chemistry efforts to improve their potency and selectivity. nih.gov

Insights from Natural Product Occurrences of Chroman-like Structures

Natural products have historically been a rich source of inspiration for the development of new drugs. nih.gov The chroman scaffold is a recurring structural motif in a vast array of natural products, particularly those derived from plants and fungi. nih.govacs.org Studying the structures and biological activities of these naturally occurring chroman-like compounds provides valuable insights for the design of novel therapeutic agents. nih.gov

Flavonoids, a major class of plant secondary metabolites, are characterized by a 2-phenylchroman or 2-phenylchromone backbone. nih.gov Many flavonoids, such as naringenin (B18129) and eriodictyol, which are 2-phenylchroman-4-one derivatives, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.gov The specific substitution patterns on the chroman and phenyl rings of these natural products are often crucial for their biological function.

Homoisoflavonoids, another class of natural products containing a chroman-4-one core, have also been identified as possessing interesting biological properties, including antifungal activity. mdpi.com The study of these natural products can reveal novel mechanisms of action and provide starting points for the development of new antimicrobial agents.

The following table lists some examples of natural products containing a chroman-like structure and their reported biological activities:

| Natural Product | Structural Class | Source | Reported Biological Activity |

| Naringenin | Flavanone (B1672756) (2-Phenylchroman-4-one) | Citrus fruits | Antioxidant, Anti-inflammatory, Anticancer nih.gov |

| Eriodictyol | Flavanone (2-Phenylchroman-4-one) | Citrus fruits, Yerba Santa | Antioxidant, Anti-inflammatory nih.gov |

| Deguelin | Rotenoid (contains a chroman ring) | Derris and Lonchocarpus species | Anticancer nih.gov |

| Vitamin E (Tocopherols and Tocotrienols) | Chroman-6-ol derivatives | Vegetable oils, nuts, seeds | Antioxidant core.ac.uk |

The structural diversity of naturally occurring chromans and their varied biological activities highlight the evolutionary selection of this scaffold for interacting with a wide range of biological targets. nih.gov By understanding the structure-activity relationships of these natural products, medicinal chemists can design and synthesize novel chroman derivatives with improved potency, selectivity, and pharmacokinetic properties. The this compound structure itself can be viewed as a simplified analog of many naturally occurring flavonoids, providing a valuable template for exploring the biological potential of this chemical class.

Future Research Directions and Unexplored Avenues for 7 Methoxy 2 Phenylchroman

Development of Advanced Synthetic Strategies for Complex 7-Methoxy-2-phenylchroman Analogues

While classical methods for chroman synthesis are well-established, the generation of more complex and functionally diverse this compound analogues necessitates the development of more advanced and efficient synthetic strategies. A significant hurdle in the exploration of chroman-based compounds is often low yields in multi-step syntheses, which can hamper the generation of a diverse library of analogues for biological screening. nih.gov Future research should focus on novel catalytic systems, multicomponent reactions, and flow chemistry approaches to streamline the synthesis of these complex scaffolds.

Moreover, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure this compound derivatives. The biological activity of chiral chromans is often highly dependent on their stereochemistry, and the ability to selectively synthesize specific stereoisomers will be paramount for elucidating structure-activity relationships and optimizing therapeutic efficacy.

| Synthetic Strategy | Potential Advantages |

| Novel Catalytic Systems | Increased efficiency, higher yields, and milder reaction conditions. |

| Multicomponent Reactions | Rapid assembly of complex molecules from simple starting materials in a single step. |

| Flow Chemistry | Improved reaction control, enhanced safety, and scalability. |

| Stereoselective Synthesis | Access to enantiomerically pure compounds for detailed biological evaluation. |

In-Depth Mechanistic Elucidation of Biological Activities at a Molecular Level

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is essential for its rational design as a therapeutic agent. While preliminary studies have hinted at various potential biological effects, detailed mechanistic investigations at the molecular level are largely lacking. Future research should employ a combination of biochemical, biophysical, and computational techniques to identify and validate the specific molecular targets of this compound and its analogues.

Techniques such as target-based screening, affinity chromatography, and proteomics can be utilized to identify the proteins and enzymes with which these compounds interact. Subsequent validation through in vitro and cell-based assays will be crucial to confirm these interactions and elucidate their functional consequences. Furthermore, computational modeling and molecular docking studies can provide valuable insights into the binding modes and structure-activity relationships of these compounds, guiding the design of more potent and selective analogues. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Chroman Scaffold Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the design and optimization of novel chroman-based therapeutics. mdpi.comnih.gov These computational tools can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models for identifying promising new analogues of this compound.

By leveraging AI and ML, researchers can virtually screen vast chemical libraries to identify compounds with desired pharmacological properties, thereby reducing the time and cost associated with traditional drug discovery pipelines. rsc.org Furthermore, generative AI models can be employed to design entirely new chroman scaffolds with optimized properties, pushing the boundaries of chemical innovation in this area. researchgate.net The application of these in silico methods will be instrumental in navigating the complex chemical space of chroman derivatives and identifying lead candidates with high therapeutic potential. zhenbai.io

| AI/ML Application | Benefit in Chroman Research |

| Predictive Modeling | Identification of analogues with high biological activity from virtual libraries. |

| Generative Design | Creation of novel chroman scaffolds with optimized therapeutic properties. |

| QSAR Analysis | Elucidation of structure-activity relationships to guide lead optimization. |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. |

Exploration of Novel Therapeutic Targets and Indications for Chroman-Based Compounds

The diverse biological activities reported for various chroman derivatives suggest that this compound and its analogues may have therapeutic potential across a wide range of diseases. google.comgoogle.com While some chroman-based compounds have been investigated for their anticancer and anti-inflammatory properties, there remains a vast landscape of unexplored therapeutic targets and indications. researchgate.net

Future research should focus on systematically screening this compound and its derivatives against a broad panel of biological targets implicated in various diseases. This could include targets involved in neurodegenerative disorders, metabolic diseases, and infectious diseases. nih.gov The identification of novel therapeutic targets for this class of compounds could open up new avenues for the development of first-in-class medicines for a variety of unmet medical needs.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing 7-Methoxy-2-phenylchroman?

- Methodological Answer :

- X-ray crystallography is critical for resolving the compound’s 3D conformation. Single-crystal X-ray diffraction (as in ) confirmed its monoclinic crystal system (space group P2₁/c) with cell parameters a = 8.5600 Å, b = 6.6320 Å, and β = 90.742° .

- NMR spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly the methoxy group at C7 and phenyl group at C2. Torsion angles (e.g., O1A–C2A–C11A–C12A = −107.5°) from crystallographic data () can validate spectral assignments .

Q. How can researchers ensure high purity during synthesis of this compound?

- Methodological Answer :

- Use HPLC with UV detection (e.g., λ = 254 nm) to monitor reaction progress and isolate impurities.

- Recrystallization in solvents like ethanol or methanol, guided by solubility data from structural analogs (e.g., 4-Chloro-7-methoxychromen-2-one in ), can enhance purity .

- Validate purity via melting point analysis (compare to literature values, e.g., 69–70°C for structurally related compounds in ) .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test interactions with targets like cyclooxygenase-1 (COX-1) or dipeptidyl peptidase-4 (DPP4), referenced in , using fluorogenic substrates .

- Cell viability assays (e.g., MTT assay) in cancer cell lines to evaluate antiproliferative effects, as seen in studies of similar chromenones ( ) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported conformational flexibility of this compound?

- Methodological Answer :

- Analyze torsion angles (e.g., C3B–C2B–O1B = 122.8° in ) to identify rigid vs. flexible regions .

- Compare temperature factors (B-factors) across studies to assess thermal motion discrepancies. High B-factors in the phenyl ring ( ) may suggest dynamic behavior under varying experimental conditions .

- Use molecular dynamics simulations to model conformational changes and validate against experimental data .

Q. What strategies address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Conduct dose-response studies to identify non-linear effects, as activity may vary with concentration (e.g., biphasic responses noted in ’s pharmacology data) .

- Perform target-specific assays (e.g., competitive binding assays for androgen receptor or HSP90α, listed in ) to isolate mechanisms .

- Use meta-analysis to reconcile conflicting data, accounting for variables like solvent choice (e.g., DMSO vs. ethanol) or cell line specificity .

Q. How does the methoxy group at C7 influence pharmacokinetic properties compared to other substituents?

- Methodological Answer :

- Compare logP values and aqueous solubility with analogs like 5-Hydroxy-7-methoxyflavanone () to assess lipophilicity changes .

- Evaluate metabolic stability via liver microsome assays, noting that methoxy groups often reduce oxidative metabolism compared to hydroxyl groups .

- Use molecular docking to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4), referencing structural data from .

Q. What computational approaches predict binding modes of this compound with its targets?

- Methodological Answer :

- Employ molecular docking (e.g., AutoDock Vina) using crystallographic coordinates ( ) to model interactions with COX-1 or HSP90α .

- Validate predictions with site-directed mutagenesis of key residues (e.g., catalytic sites identified in ) .

- Cross-reference with pharmacophore models derived from similar chromenones ( ) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Perform accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring to track degradation products.

- Compare degradation profiles to structurally related compounds (e.g., 4-Methoxyphenylacetyl chloride in ), noting susceptibility of the chroman ring to ring-opening reactions .

- Use mass spectrometry to identify degradation pathways, such as hydrolysis of the methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.